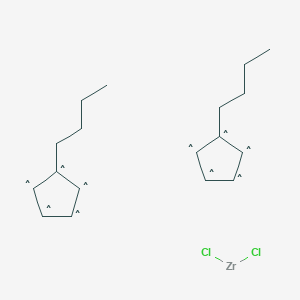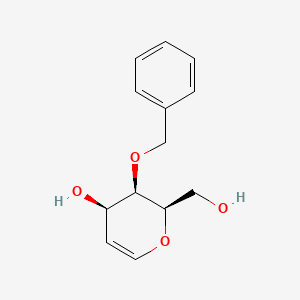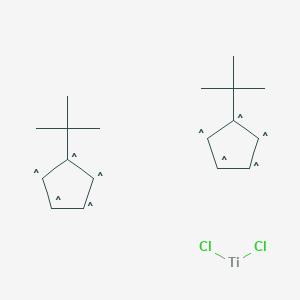
Bis(tert-butylcyclopentadienyl)titanium(IV) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is also known by its systematic name: bis(2-tert-butylcyclopenta-1,3-dien-1-yl)titanium(2+) dichloride .
- The compound features two tert-butylcyclopentadienyl ligands (C9H13) coordinated to a central titanium atom, along with two chloride ions.
Bis(tert-butylcyclopentadienyl)titanium(IV) dichloride: (chemical formula: CHClTi) is a coordination compound containing titanium in the +4 oxidation state.
Preparation Methods
Synthetic Routes: Bis(tert-butylcyclopentadienyl)titanium(IV) dichloride can be synthesized through the reaction of tert-butylcyclopentadiene with titanium tetrachloride.
Reaction Conditions: The reaction typically occurs at elevated temperatures (around 150-200°C) in an inert solvent (such as toluene or hexane).
Industrial Production: While not widely used industrially, the compound can be prepared on a larger scale using similar methods.
Chemical Reactions Analysis
Reactivity: Bis(tert-butylcyclopentadienyl)titanium(IV) dichloride serves as a versatile catalyst in various organic transformations.
Common Reagents and Conditions: It participates in reactions such as hydrosilylation, polymerization, and cross-coupling reactions.
Major Products: The major products depend on the specific reaction, but examples include functionalized silanes and polymers.
Scientific Research Applications
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology and Medicine: Limited applications, but its reactivity with silanes is relevant to materials science and drug delivery.
Industry: Niche applications in the production of specialty polymers and materials.
Mechanism of Action
- The compound’s mechanism of action primarily involves its role as a Lewis acid catalyst, facilitating reactions by coordinating with substrates and activating them for further transformations.
- Molecular targets and specific pathways are context-dependent and vary based on the reaction being catalyzed.
Comparison with Similar Compounds
Uniqueness: Bis(tert-butylcyclopentadienyl)titanium(IV) dichloride stands out due to its tert-butylcyclopentadienyl ligands, which provide steric bulk and influence its reactivity.
Similar Compounds: Other related compounds include cyclopentadienyltitanium(IV) trichloride and methylcyclopentadienyltitanium(IV) dichloride.
Properties
Molecular Formula |
C18H26Cl2Ti |
|---|---|
Molecular Weight |
361.2 g/mol |
InChI |
InChI=1S/2C9H13.2ClH.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
VUWPOFFYSGYZQR-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


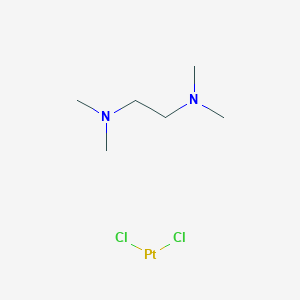
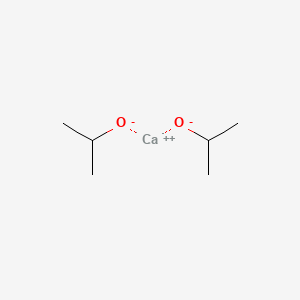


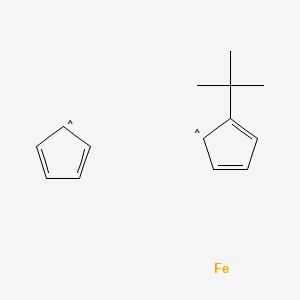


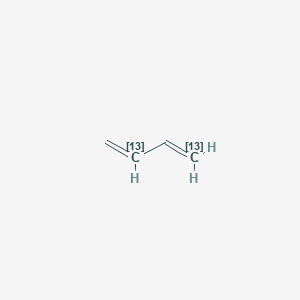


![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)

